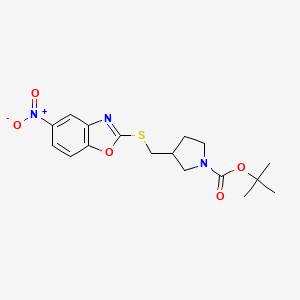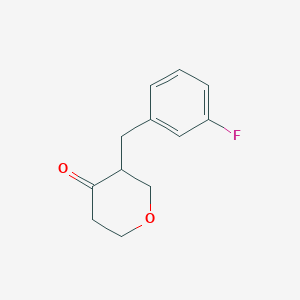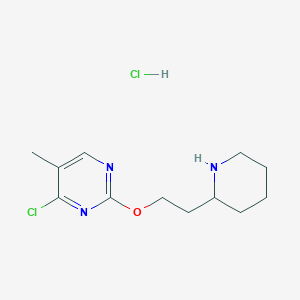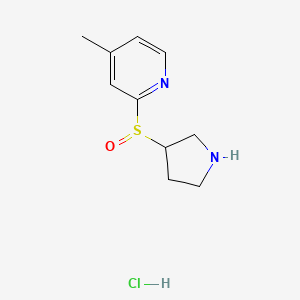
4-Methyl-2-(pyrrolidin-3-ylsulfinyl)pyridine hydrochloride
Overview
Description
The compound “4-Methyl-2-(pyrrolidin-3-ylsulfinyl)pyridine hydrochloride” is likely to be a pyridine derivative, which means it contains a pyridine ring - a six-membered ring with one nitrogen atom and five carbon atoms . The “4-Methyl” indicates a methyl group (-CH3) attached to the fourth carbon of the pyridine ring. The “2-(pyrrolidin-3-ylsulfinyl)” suggests a sulfinyl group (-SO-) attached to a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The “hydrochloride” indicates that the compound is a salt with a chloride ion.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyridine ring, followed by the addition of the methyl, pyrrolidin, and sulfinyl groups. Pyridine derivatives can be synthesized through various methods, including the Chichibabin synthesis, which involves the reaction of a dicarbonyl compound with ammonia or an ammonium salt .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine and pyrrolidine rings, along with the attached groups. The pyridine ring is aromatic and planar, while the pyrrolidine ring is non-aromatic and can adopt various conformations due to the flexibility of the carbon-nitrogen bonds .Chemical Reactions Analysis
As a pyridine derivative, this compound would be expected to undergo reactions typical of pyridines, such as electrophilic substitution, nucleophilic substitution, and metalation . The presence of the sulfinyl group could also make it susceptible to oxidation and reduction reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyridine and pyrrolidine rings, as well as the attached groups. For example, the pyridine ring is polar and can participate in hydrogen bonding, which could affect the compound’s solubility in different solvents .Mechanism of Action
Future Directions
properties
IUPAC Name |
4-methyl-2-pyrrolidin-3-ylsulfinylpyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS.ClH/c1-8-2-5-12-10(6-8)14(13)9-3-4-11-7-9;/h2,5-6,9,11H,3-4,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUABWJWZCKREQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)S(=O)C2CCNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(pyrrolidin-3-ylsulfinyl)pyridine hydrochloride | |
CAS RN |
1420832-68-3 | |
| Record name | Pyridine, 4-methyl-2-(3-pyrrolidinylsulfinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1420832-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



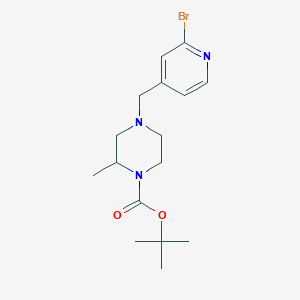


![7-(Chloromethyl)-2-azaspiro[4.4]nonane](/img/structure/B3239203.png)
![1-(4-Methylbenzyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B3239214.png)

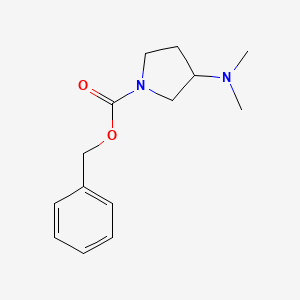
![tert-Butyl 3-(((5-nitrobenzo[d]thiazol-2-yl)oxy)methyl)piperidine-1-carboxylate](/img/structure/B3239241.png)
